N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide
Description
N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethylsulfinyl group and a benzamide moiety with trifluoro and hydroxy substitutions
Properties
IUPAC Name |
N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-2-23(22)9-5-3-4-8(6-9)19-15(21)10-7-11(16)13(18)14(20)12(10)17/h7-9,20H,2-6H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBVGCACNVGVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1CCCC(C1)NC(=O)C2=CC(=C(C(=C2F)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. One common approach is to start with cyclohexanone, which undergoes sulfoxidation to introduce the ethylsulfinyl group. This intermediate is then reacted with 2,4,5-trifluoro-3-hydroxybenzoic acid under amide coupling conditions to form the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfoxide group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and conditions like elevated temperatures and polar aprotic solvents.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the ethylcyclohexyl derivative.
Substitution: Formation of substituted benzamides with various functional groups replacing the trifluoro groups.
Scientific Research Applications
N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The ethylsulfinyl group may participate in hydrogen bonding or other interactions with proteins or enzymes, while the trifluoro groups could enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylsulfinylcyclohexyl)-6-(trifluoromethyl)pyridazin-3-amine
- N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Uniqueness
N-(3-ethylsulfinylcyclohexyl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
